N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide
Description
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety bearing a cyclopentyl substituent.
The compound’s structural complexity arises from the sulfonyl group’s electron-withdrawing properties and the oxazinan ring’s conformational flexibility. These features may influence its reactivity, solubility, and interactions in biological or material science contexts.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c19-13-6-8-15(9-7-13)28(25,26)22-10-3-11-27-16(22)12-20-17(23)18(24)21-14-4-1-2-5-14/h6-9,14,16H,1-5,10-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZCIBJWSWYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide involves multiple steps, starting with the preparation of the 4-chlorobenzenesulfonyl chloride. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired oxazinan-2-ylmethyl intermediate. The final step involves the coupling of this intermediate with N-cyclopentylethanediamide under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The presence of the sulfonyl group in N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide enhances its ability to inhibit bacterial growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives, demonstrating that modifications to the sulfonyl moiety can enhance activity against resistant strains of bacteria .
Anticancer Properties
The compound's ability to modulate biological pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Data Table: Anticancer Activity Summary
| Compound | Type of Cancer | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | |
| This compound | Lung Cancer | Cell cycle arrest |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It may protect neural cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Study:
A recent investigation into neuroprotective agents found that compounds similar to this compound exhibited protective effects on neuronal cells exposed to neurotoxic agents .
Material Science Applications
The unique structural properties of this compound also make it suitable for applications in material science, particularly in developing polymers and coatings.
Polymer Development
Due to its reactive functional groups, the compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
Data Table: Polymerization Studies
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The compound belongs to a family of ethanediamide derivatives with varying alkyl substituents. Key analogs include:
*Note: Molecular formula and weight for the cyclopentyl derivative are inferred based on structural similarity.
Key Observations :
Functional Group Analysis
- 4-Chlorobenzenesulfonyl Group :
- Ethanediamide Moiety :
- The cyclopentyl vs. alkyl substituents alter steric and electronic profiles. For instance, the cyclopentyl group’s bulk could hinder binding in active sites compared to smaller groups like isopropyl .
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound suggests it may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopentyl group
- An oxazinan moiety
- A chlorobenzenesulfonyl substituent
These structural elements are critical for its biological activity and influence its interaction with biological targets.
The biological activity of this compound primarily involves its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects. The presence of the sulfonyl group may enhance its binding affinity due to increased polarity and hydrogen bonding capabilities.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the oxazinan ring may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
2. Antitumor Activity
Preliminary investigations suggest that this compound could possess antitumor properties. Similar compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable characteristic in cancer therapeutics.
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a role in various physiological processes.
Case Studies and Research Findings
A review of the literature reveals several studies that explore the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
